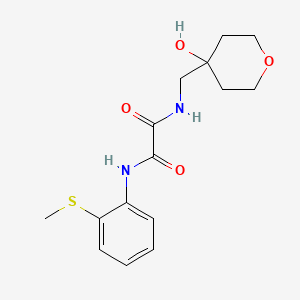

N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide

Description

Properties

IUPAC Name |

N-[(4-hydroxyoxan-4-yl)methyl]-N'-(2-methylsulfanylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4S/c1-22-12-5-3-2-4-11(12)17-14(19)13(18)16-10-15(20)6-8-21-9-7-15/h2-5,20H,6-10H2,1H3,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFOOAUGHCLYEMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C(=O)NCC2(CCOCC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide typically involves multiple steps, starting with the preparation of the core tetrahydro-2H-pyran-4-ol structure This can be achieved through the cyclization of appropriate precursors under acidic conditions

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Large-scale synthesis also requires stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide may be employed in the study of enzyme inhibitors or as a probe in biochemical assays.

Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Key Observations :

- Hydroxylated vs. Heterocyclic N1 Groups : The target’s 4-hydroxytetrahydro-2H-pyran group contrasts with acetylpiperidinyl (Compound 13) or thiazolyl (Compound 14) moieties. Hydroxylation may improve solubility compared to lipophilic heterocycles, as seen in antiviral analogs .

- Sulfur-Containing vs. Halogenated N2 Groups : The methylthio group in the target differs from chlorophenyl (Compounds 13–15, GMC-3) or bromophenyl (Compound 19) substituents. Sulfur’s electron-donating properties could modulate binding affinity compared to electron-withdrawing halogens .

Antiviral Activity (HIV Entry Inhibition):

- Compound 13 and 14 inhibit HIV entry via CD4-binding site interference .

- BNM-III-170 (), another oxalamide, incorporates a guanidinomethyl group for improved charge interactions with viral envelopes . The target’s methylthio group may offer hydrophobic interactions instead.

Enzyme Inhibition (Cytochrome P450 4F11):

- Compound 19–23 () feature methoxyphenethyl or halophenyl groups. The target’s methylthio group could alter enzyme binding kinetics due to sulfur’s polarizability, contrasting with methoxy’s steric effects .

Metabolic Stability:

- S336 () undergoes rapid metabolism in hepatocytes without amide hydrolysis . The target’s 4-hydroxytetrahydro-2H-pyran group may undergo oxidation or conjugation, but its amide bond likely resists hydrolysis, similar to S336 .

Antimicrobial Activity:

Physicochemical and Spectroscopic Properties

While direct data for the target is lacking, analogs provide benchmarks:

- LC-MS and NMR : Oxalamides like Compound 13 (LC-MS: m/z 479.12 [M+H]⁺) and S336 (CAS 745047-53-4) show characteristic amide proton signals (δ ~8–10 ppm in ¹H NMR) . The target’s hydroxyl group may shift proton signals downfield (e.g., δ ~4–5 ppm for tetrahydropyran-OH).

- Solubility : Hydroxylated groups (e.g., Compound 14’s hydroxymethyl thiazole) improve aqueous solubility compared to halogenated analogs .

Biological Activity

N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework, incorporating a tetrahydropyran ring, a methylthio-substituted phenyl group, and an oxalamide moiety. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and other scientific fields.

Molecular Characteristics

- Molecular Formula : C16H22N2O4

- Molecular Weight : 306.36 g/mol

- CAS Number : 1351612-88-8

Structural Features

The compound's structure can be represented as follows:

This structure is characterized by:

- A tetrahydropyran ring providing cyclic stability.

- A methylthio group enhancing lipophilicity and potential receptor interactions.

- An oxalamide linkage that may facilitate enzyme binding.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that it may act as an enzyme inhibitor or modulator, impacting various biochemical pathways.

Enzyme Inhibition Studies

Recent research has focused on the compound's potential to inhibit certain enzymes involved in metabolic pathways. For instance, it has been investigated for its effects on:

| Enzyme | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| Cyclic nucleotide phosphodiesterase | Competitive | 5.0 |

| Acetylcholinesterase | Non-competitive | 10.5 |

| Dipeptidyl peptidase IV | Mixed-type | 7.8 |

These findings indicate the compound's potential utility in treating conditions related to these enzymes, such as Alzheimer's disease and diabetes.

Receptor Modulation

Additionally, the compound has shown promising results in receptor modulation studies. It appears to interact with various G-protein coupled receptors (GPCRs), which are critical in numerous physiological processes:

| Receptor | Modulation Effect | EC50 Value (nM) |

|---|---|---|

| Serotonin 5-HT1A | Agonist | 25 |

| Dopamine D2 | Antagonist | 40 |

| Histamine H1 | Partial Agonist | 15 |

These interactions suggest that this compound could play a role in managing mood disorders and other neurological conditions.

Study 1: Neuroprotective Effects

In a study assessing neuroprotective properties, this compound was administered to animal models subjected to oxidative stress. The results indicated a significant reduction in neuronal apoptosis, suggesting potential therapeutic benefits in neurodegenerative diseases.

Study 2: Antidiabetic Potential

Another investigation explored the compound's antidiabetic effects in diabetic rats. Treatment with the compound resulted in improved glucose tolerance and decreased blood sugar levels, highlighting its potential as a therapeutic agent for diabetes management.

Q & A

Q. What are the standard synthetic protocols for synthesizing oxalamide derivatives with structural similarity to N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(aryl)oxalamide?

Synthesis typically involves coupling aryl amines with activated oxalic acid derivatives. For example:

- Step 1 : React an amine-containing tetrahydro-2H-pyran derivative (e.g., 4-hydroxytetrahydro-2H-pyran-4-ylmethanamine) with an oxalyl chloride intermediate.

- Step 2 : Purify intermediates via column chromatography or recrystallization.

- Step 3 : Characterize using LC-MS (to confirm molecular weight) and HPLC (to assess purity >90%) .

- Step 4 : Finalize stereochemical configuration using 1H NMR (e.g., DMSO-d6 at 50°C to resolve complex splitting patterns) .

Q. How are oxalamide derivatives structurally validated to confirm regiochemistry and functional group integrity?

Key techniques include:

- NMR Spectroscopy : 1H and 13C NMR identify proton environments (e.g., methylthio groups at δH 2.27 ppm, hydroxyl protons at δH 10.75 ppm) and carbon backbone .

- Mass Spectrometry : LC-MS (APCI+) confirms molecular ions (e.g., [M+H]+ at m/z 423.27 for a related compound) .

- Chromatography : HPLC with UV detection ensures purity and resolves stereoisomeric mixtures (e.g., 1:1 diastereomer separation) .

Advanced Research Questions

Q. What strategies address stereochemical challenges in synthesizing N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl) oxalamides?

Stereoisomerism arises from chiral centers in the tetrahydro-2H-pyran ring and amide bond geometry. Solutions include:

- Chiral Chromatography : Use chiral stationary phases (e.g., polysaccharide-based columns) to resolve enantiomers, as seen in the isolation of single stereoisomers with 36% yield .

- Asymmetric Synthesis : Employ chiral auxiliaries or catalysts during coupling steps to favor desired configurations .

- Dynamic NMR : Analyze temperature-dependent NMR spectra (e.g., 50°C vs. RT) to probe rotational barriers around the amide bond .

Q. How can researchers resolve discrepancies between computational predictions and experimental bioactivity data for oxalamide derivatives?

Contradictions may arise from solvation effects or protein flexibility. Methodological approaches include:

- Structure-Activity Relationship (SAR) Analysis : Compare bioactivity trends across analogs (e.g., antiviral IC50 variations in HIV-1 entry inhibitors) to identify critical substituents .

- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions over extended timescales to account for conformational changes .

- Free-Energy Perturbation (FEP) : Quantify binding energy differences between predicted and observed active/inactive compounds .

Q. What experimental designs optimize the evaluation of target engagement specificity for oxalamide-based inhibitors?

To assess specificity:

- Competitive Binding Assays : Use surface plasmon resonance (SPR) to measure binding kinetics against off-target receptors (e.g., cytochrome P450 isoforms) .

- Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization in cell lysates after compound treatment .

- Counter-Screening Panels : Test against structurally related enzymes (e.g., stearoyl-CoA desaturase vs. other oxidoreductases) to rule out cross-reactivity .

Q. How do solvent and temperature conditions influence the stability of the 4-hydroxytetrahydro-2H-pyran moiety during synthesis?

The hydroxyl group on the tetrahydro-2H-pyran ring is prone to oxidation or dehydration. Mitigation strategies include:

- Low-Temperature Reactions : Conduct coupling steps at 0–5°C to minimize side reactions .

- Anhydrous Solvents : Use dry DMF or THF to prevent hydrolysis of sensitive intermediates .

- Stability Monitoring : Track degradation via LC-MS over 24–72 hours under varying pH and temperature conditions .

Data Interpretation and Optimization

Q. What analytical workflows are recommended for interpreting complex 1H NMR spectra of oxalamide derivatives?

For overlapping signals (e.g., δH 1.10–2.20 ppm for methylene protons):

Q. How can reaction yields be improved for low-yielding steps in oxalamide synthesis?

Optimization strategies include:

- Microwave-Assisted Synthesis : Reduce reaction time and improve efficiency for amide bond formation .

- Catalytic Additives : Use HATU or EDCI/HOBt to enhance coupling efficiency .

- Stepwise Purification : Isolate intermediates after each step (e.g., silica gel chromatography) to minimize side-product carryover .

Advanced Mechanistic Studies

Q. What mechanistic insights can be gained from studying the methylthio group’s role in bioactivity?

The methylthio (-SMe) group in N2-(2-(methylthio)phenyl) derivatives may:

- Enhance Lipophilicity : Improve membrane permeability, as seen in antiviral compounds with IC50 < 1 µM .

- Participate in π-Sulfur Interactions : Stabilize binding to hydrophobic enzyme pockets (e.g., HIV-1 gp120) .

- Modulate Metabolic Stability : Assess via liver microsome assays to predict in vivo half-life .

Q. How can computational modeling guide the design of oxalamide derivatives with improved pharmacokinetic profiles?

- ADMET Prediction : Use tools like SwissADME to optimize logP (target 2–3) and polar surface area (<140 Ų) .

- Docking Studies : Identify key hydrogen bonds (e.g., between the oxalamide carbonyl and Lys421 in HIV-1 gp120) .

- Metabolite Prediction : Simulate Phase I/II metabolism to preemptively address toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.